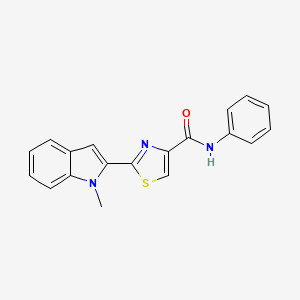

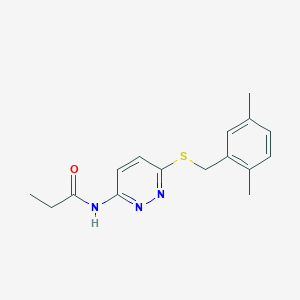

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)acrylamide, also known as DANA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DANA is a small molecule that has been synthesized using different methods, and its mechanism of action has been studied extensively.

科学的研究の応用

Chemistry and Biochemistry

Acrylamide, a compound related to (E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)acrylamide, is widely used in industrial processes to synthesize polyacrylamide. Polyacrylamide has various applications including soil conditioning, wastewater treatment, and as a component in cosmetics, paper, and textile industries. It's also used in laboratories for protein separation by electrophoresis. The understanding of acrylamide's formation, especially in food processing, and its implications for human health has been a significant area of research. Studies have explored its presence in foods processed under high temperatures, which has heightened interest in its chemistry, biochemistry, and safety. This involves investigating its formation from asparagine and glucose during Maillard reactions, its metabolism, and its biological effects on cells, tissues, and organisms (Friedman, 2003).

Safety and Toxicology

The potential toxic effects of acrylamide, including neurotoxicity, reproductive toxicity, genotoxicity, and carcinogenicity, have been extensively studied. This research is crucial for assessing the risks associated with exposure to acrylamide and related compounds from both environmental sources and the diet. Efforts to understand and mitigate these risks involve exploring the mechanisms of acrylamide formation in food and developing strategies to reduce its levels. These strategies include modifying food processing techniques, selecting food varieties with lower precursor levels, and using additives that can inhibit acrylamide formation (Pennisi et al., 2013).

Mitigation Strategies

Research into reducing the dietary content and toxicity of acrylamide has led to various proposed methods. These include selecting plant varieties with low levels of precursors, employing processing conditions that minimize formation, and using ingredients that inhibit its formation. The goal is to reduce acrylamide exposure without negatively affecting food quality, safety, and consumer acceptance. This multifaceted approach underscores the complex challenge of addressing acrylamide-related health risks while maintaining the nutritional and sensory properties of food (Friedman & Levin, 2008).

特性

IUPAC Name |

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c24-20(13-6-14-4-10-17(11-5-14)23(25)26)22-19-12-9-16-8-7-15-2-1-3-18(19)21(15)16/h1-6,9-13H,7-8H2,(H,22,24)/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBGDIVDEYLQKM-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-3-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2857520.png)

![N-(2-ethylphenyl)-2-[[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2857526.png)

![16-[[(1,1-Dimethylethyl)oxy]carbonyl]aminohexadecanoic acid](/img/structure/B2857527.png)

![ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857528.png)

![3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2857529.png)

![furan-3-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2857532.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2857533.png)

![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2857534.png)

![2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2857539.png)